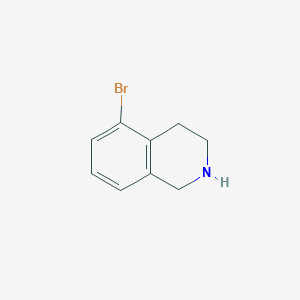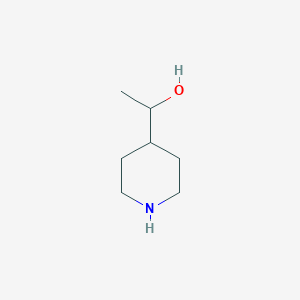
4-(8,9-Dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine
Übersicht
Beschreibung
GYKI 52895 ist eine Verbindung, die zur Klasse der 2,3-Benzodiazepinderivate gehört. Sie teilt auch den 3,4-Methylendioxyamphetamin-Pharmakophor. Im Gegensatz zu anderen ähnlichen Medikamenten ist GYKI 52895 ein selektiver Dopamin-Wiederaufnahmehemmer (DARI), der im Vergleich zu anderen Dopamin-Wiederaufnahmehemmern eine atypische Wirkungsweise zu haben scheint .
Vorbereitungsmethoden
Die Synthese von GYKI 52895 beinhaltet die Bildung der 2,3-Benzodiazepin-Kernstruktur. Die spezifischen Synthesewege und Reaktionsbedingungen sind in öffentlichen Quellen nicht allgemein dokumentiert. Es ist bekannt, dass die Verbindung durch eine Reihe von organischen Reaktionen synthetisiert wird, die die entsprechenden Benzodiazepin- und Methylendioxy-Vorstufen beinhalten .
Chemische Reaktionsanalyse
GYKI 52895 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um den Benzodiazepin-Kern zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Benzolring, um verschiedene substituierte Derivate zu bilden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Elektrophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .
Analyse Chemischer Reaktionen
GYKI 52895 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the benzodiazepine core.
Substitution: The compound can undergo substitution reactions, particularly on the benzene ring, to form different substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Modellverbindung zur Untersuchung der Struktur-Wirkungs-Beziehungen von Benzodiazepinderivaten.
Biologie: Die Verbindung wird in der Forschung verwendet, um die Mechanismen der Dopamin-Wiederaufnahmehemmung zu verstehen.
Medizin: GYKI 52895 wurde auf seine potenzielle Verwendung bei der Behandlung von Major Depression und Parkinson-Krankheit untersucht.
Wirkmechanismus
GYKI 52895 entfaltet seine Wirkung durch selektive Hemmung der Wiederaufnahme von Dopamin. Diese Wirkung erhöht die Konzentration von Dopamin im synaptischen Spalt und verstärkt die dopaminerge Neurotransmission. Die molekularen Ziele der Verbindung umfassen den Dopamintransporter, an den sie bindet und den sie hemmt. Dieser Mechanismus unterscheidet sich von anderen Dopamin-Wiederaufnahmehemmern, die auch andere Neurotransmittersysteme beeinflussen können .
Wirkmechanismus
GYKI 52895 exerts its effects by selectively inhibiting the reuptake of dopamine. This action increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission. The compound’s molecular targets include the dopamine transporter, which it binds to and inhibits. This mechanism is distinct from other dopamine reuptake inhibitors, which may also affect other neurotransmitter systems .
Vergleich Mit ähnlichen Verbindungen
GYKI 52895 ist unter den Dopamin-Wiederaufnahmehemmern aufgrund seiner selektiven Wirkung und seiner atypischen Wirkungsweise einzigartig. Zu ähnlichen Verbindungen gehören:
Amphetamin und seine Derivate: Diese Verbindungen hemmen ebenfalls die Dopamin-Wiederaufnahme, haben aber breitere Auswirkungen auf andere Neurotransmittersysteme.
Kokain und Methylphenidat: Beide sind Dopamin-Wiederaufnahmehemmer mit unterschiedlichen pharmakologischen Profilen und Missbrauchspotenzial.
Die Selektivität und der einzigartige Mechanismus von GYKI 52895 machen es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen.
Eigenschaften
IUPAC Name |
4-(8-methyl-8,9-dihydro-7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11/h2-5,7-8,10,19H,6,9,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTITSBNGSVQNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C=C2C(=NN1)C4=CC=C(C=C4)N)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80921385 | |
| Record name | 4-(8-Methyl-8,9-dihydro-2H,7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80921385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114460-08-1, 869360-93-0 | |
| Record name | Benzenamine, 4-(8,9-dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114460081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GYKI-52895 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869360930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(8-Methyl-8,9-dihydro-2H,7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80921385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GYKI-52895 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7KSE29GCH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid](/img/structure/B49481.png)



![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)
![6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol](/img/structure/B49497.png)






